molecular formula C10H13BO3 B8080117 (1,3,4,5-Tetrahydrobenzo[c]oxepin-7-yl)boronic acid

(1,3,4,5-Tetrahydrobenzo[c]oxepin-7-yl)boronic acid

Cat. No.: B8080117
M. Wt: 192.02 g/mol
InChI Key: IBRZOIOSBBWMOA-UHFFFAOYSA-N
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Description

(1,3,4,5-Tetrahydrobenzo[c]oxepin-7-yl)boronic acid is a high-value boronic acid ester building block designed for advanced synthetic chemistry applications, particularly in pharmaceutical research and development. This compound features the 1,3,4,5-tetrahydrobenzo[c]oxepin scaffold, a fused ring system of significant interest in medicinal chemistry, functionalized with a boronic acid handle at the 7-position. The primary research application of this reagent is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are indispensable for the efficient construction of biaryl and heterobiaryl carbon-carbon bonds, enabling the synthesis of complex and diverse compound libraries for drug discovery efforts. The rigid, oxepin-containing scaffold it incorporates is often explored in the design of bioactive molecules targeting central nervous system (CNS) disorders and other therapeutic areas. Researchers will find this boronic acid particularly useful for introducing the saturated benzoxepin structure into larger, more complex molecules, facilitating structure-activity relationship (SAR) studies. As with all reagents of this class, it is essential to consult the product-specific Certificate of Analysis (COA) for detailed information on batch-to-batch purity and quality. This product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed as outlined in the associated Safety Data Sheet (MSDS). For more detailed specifications, including exact purity percentages, CAS number, and molecular weight, please visit our product documentation page or contact our technical support team.

Properties

IUPAC Name

1,3,4,5-tetrahydro-2-benzoxepin-7-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c12-11(13)10-4-3-9-7-14-5-1-2-8(9)6-10/h3-4,6,12-13H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRZOIOSBBWMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(COCCC2)C=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1,3,4,5-Tetrahydrobenzo[c]oxepin-7-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Boronic acids are known to form reversible covalent bonds with diols and amino alcohols, which can influence enzymatic activities and cellular processes. This compound has been studied for its potential as an inhibitor of specific enzymes, particularly those involved in antibiotic resistance.

Inhibition of β-lactamases

Research indicates that boronic acids can serve as effective inhibitors of β-lactamases, enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. A study demonstrated that specific boronic acid analogs were potent inhibitors of Acinetobacter-derived cephalosporinases (ADCs), with Ki values indicating strong binding affinity (as low as 0.45 nM) . This suggests that this compound may possess similar inhibitory properties.

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. A tetrahydrobenzo[c]oxepin analogue exhibited significant inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) activities, with IC50 values indicating effective anti-inflammatory potential . These findings suggest that derivatives of this compound could be explored for treating inflammatory diseases.

Summary of Biological Activities

Activity Target IC50/Ki Value
β-lactamase inhibitionADC-70.45 nM
COX-2 inhibitionCOX-20.87 µM
LOX inhibitionLOXNot specified

Case Study 1: Inhibition of Acinetobacter baumannii

A notable study focused on the efficacy of boronic acid derivatives against Acinetobacter baumannii, a multidrug-resistant pathogen. The study highlighted the potential of this compound as a lead compound for developing new antibiotics against resistant strains. The structural analysis provided insights into how modifications could enhance binding affinity and inhibitory potency against β-lactamases .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of tetrahydrobenzo[c]oxepin derivatives in vitro. The results indicated a significant reduction in prostaglandin E2 production in macrophages treated with the compound. This suggests that this compound could be a candidate for further development as an anti-inflammatory agent .

Research Findings

Recent literature emphasizes the versatility of boronic acids in medicinal chemistry. They are not only vital for synthesizing bioactive molecules but also play critical roles in drug delivery systems due to their ability to bind selectively to biomolecules . The incorporation of boronic acids into drug design strategies has opened new avenues for developing targeted therapies with reduced off-target effects.

Scientific Research Applications

Anticancer Activity

Research has indicated that boronic acids, including (1,3,4,5-tetrahydrobenzo[c]oxepin-7-yl)boronic acid, exhibit significant anticancer properties. Boronic acids can act as proteasome inhibitors, which are crucial in the treatment of multiple myeloma. The compound's structural features may enhance its ability to bind to target proteins involved in cancer progression.

Case Study:
A study on boronic acids demonstrated that modifications in their structure could lead to improved selectivity and potency against cancer cells. For instance, the introduction of the tetrahydrobenzo[c]oxepin moiety enhances the interaction with the target site in proteasomes, potentially leading to more effective treatments for cancers resistant to conventional therapies .

Reagent in Cross-Coupling Reactions

This compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

Data Table: Applications in Organic Synthesis

Reaction TypeRole of CompoundOutcome
Suzuki-Miyaura CouplingCoupling partnerFormation of biaryl compounds
C–N CouplingBoron sourceSynthesis of amines from aryl halides
C–O CouplingReactantCreation of phenolic compounds

Fluorescent Probes

The compound has been explored as a component in fluorescent probes for detecting biological molecules. The boronic acid group can form reversible covalent bonds with diols present in sugars and other biomolecules, making it useful for sensing applications.

Case Study:
A recent study developed a fluorescent sensor based on boronic acids that showed high selectivity for glucose detection. The incorporation of this compound into the sensor design improved sensitivity and response time compared to traditional sensors .

Inhibition of β-lactamases

Boronic acids are known to inhibit β-lactamases, enzymes that confer antibiotic resistance. The unique structure of this compound allows it to effectively bind to these enzymes and restore the efficacy of β-lactam antibiotics.

Research Findings:
Studies have shown that this compound can significantly reduce the activity of class C β-lactamases found in pathogens like Acinetobacter baumannii, which is notorious for multidrug resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Electronic Properties

The benzo[c]oxepin core distinguishes this compound from simpler aromatic boronic acids like phenylboronic acid or 3-thiophenylboronic acid (Table 1). For instance, fluoro-substituted boronic acids exhibit pKa variations due to through-space electronic effects rather than through-bond interactions, suggesting that the oxepin ring’s steric bulk may similarly influence the target compound’s acidity and stability .

Table 1: Structural Comparison of Selected Boronic Acids

Compound Core Structure Key Features
(1,3,4,5-Tetrahydrobenzo[c]oxepin-7-yl)boronic acid Benzo[c]oxepin fused with B(OH)₂ Bicyclic rigidity, potential for enhanced selectivity
Phenanthren-9-yl boronic acid Phenanthrene Planar aromatic system, sub-micromolar cytotoxicity in 4T1 breast cancer cells
3-Thiophenylboronic acid Thiophene Heteroaromatic ring, used in Suzuki couplings
4-MCPBA (4-Methoxycarbonylphenylboronic acid) Phenyl with ester substituent High pKa (~8.7), limited glucose affinity at physiological pH
Acidity (pKa) and Reactivity

The pKa of boronic acids critically impacts their binding to diols (e.g., glucose) and biological targets. In contrast, boronic acids with electron-withdrawing groups (e.g., 3-AcPBA) show lower pKa (~7.1), enhancing their suitability for physiological applications . The benzo[c]oxepin system may lower pKa via electron-withdrawing effects or steric hindrance, though experimental validation is needed.

Table 2: Antiproliferative Activity of Boronic Acid Derivatives

Compound Cancer Model IC₅₀/EC₅₀ Mechanism of Action
Phenanthren-9-yl boronic acid 4T1 breast cancer <1 μM Serine protease inhibition
Boronic acid cis-stilbene (13c) B-16 melanoma 0.48–2.1 μM Tubulin polymerization inhibition
(Target compound) Not reported Pending Hypothesized: Transcription factor modulation

Q & A

Q. What are the common synthetic methods and reactivity profiles of (1,3,4,5-Tetrahydrobenzo[c]oxepin-7-yl)boronic acid in cross-coupling reactions?

This compound is primarily utilized in Suzuki-Miyaura couplings due to its boronic acid moiety, which acts as a nucleophilic partner in Pd-catalyzed C–C bond formation. Key considerations include:

  • Protection strategies : Use of MIDA (N-methyliminodiacetic acid) boronate esters to stabilize the boronic acid during iterative couplings or under oxidative conditions .
  • Reaction optimization : Mild conditions (room temperature, aerobic) with Pd catalysts to prevent protodeboronation. Monitor pH to avoid boroxine formation via dehydration .
  • Compatibility : Assess steric hindrance from the tetrahydrobenzooxepin scaffold, which may influence coupling efficiency with electron-deficient aryl halides .

Q. How can thermal stability and degradation pathways of this boronic acid be characterized for safe handling in lab settings?

Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ or air) reveals decomposition temperatures and pathways:

  • Degradation products : Identify boroxine formation (trimerization via dehydration) using FTIR or mass spectrometry .
  • Structural correlations : Compare with aromatic boronic acids (e.g., pyrene-1-boronic acid, stable up to 600°C) to infer stability rules based on substituent effects .

Q. What analytical techniques are recommended for characterizing this compound and resolving spectral ambiguities?

  • NMR spectroscopy : Use ¹¹B NMR to confirm boronic acid identity (δ ~30 ppm for free B(OH)₂) and monitor esterification shifts. For pH-sensitive systems, correlate ¹H NMR chemical shifts of B–OH protons with pKa .
  • Mass spectrometry : Derivatize with diols (e.g., 2,3-butanedione) to stabilize the boronic acid as a cyclic ester, avoiding boroxine interference in MALDI-MS or ESI-MS .

Advanced Research Questions

Q. How can computational tools guide the rational design of derivatives for targeted biological activity?

  • QSAR and machine learning : Employ RDKit and Mordred libraries to calculate 1,357 molecular descriptors (e.g., lipophilicity, polar surface area). Apply PCA and k-means clustering to select diverse derivatives from in-house/commercial libraries .
  • Docking studies : Model interactions with biological targets (e.g., tubulin) using the tetrahydrobenzooxepin scaffold as a rigid core. Prioritize derivatives with boronic acid positioning mimicking combretastatin A-4’s hydroxyl group .

Q. What strategies mitigate data contradictions in boronic acid characterization (e.g., conflicting MS/NMR results)?

  • Controlled derivatization : Convert boronic acid to esters (e.g., pinacol) to stabilize the compound during analysis. Compare spectra before/after derivatization to distinguish boroxine artifacts .
  • pH-dependent studies : Perform ¹¹B NMR titrations to track speciation (free acid vs. ester) under varying pH conditions, resolving discrepancies in reactivity or stability .

Q. How can this compound be integrated into stimuli-responsive drug delivery systems (DDS)?

  • Dynamic covalent chemistry : Exploit boronic acid-diol interactions (e.g., with polysaccharides) to design pH- or glucose-responsive DDS. Form six-membered boronate esters with 1,3-diols for hydrolytic release in acidic tumor microenvironments .
  • Biological validation : Test tubulin polymerization inhibition (IC₅₀ ~21–22 μM) and apoptosis induction via flow cytometry (FACScan) in cancer cell lines .

Q. What role does this compound play in developing fluorescent biosensors for glycoprotein detection?

  • Surface functionalization : Immobilize on microfluidic devices via boronic acid-diol diester bonds to capture glycoproteins. Optimize binding/release using pH or competitive diols (e.g., sorbitol) .
  • Sensing applications : Pair with carbon dots (C-dots) functionalized with boronic acid for Gram-positive bacteria detection via glycolipid binding .

Methodological Notes

  • Data-driven library design : Use the Boronic Acid Navigator (https://bit.ly/boronics ) to compare structural diversity and frequency in bioactive molecule synthesis .
  • Contradiction resolution : Cross-validate thermal stability (TGA) and spectral data (NMR/MS) to distinguish intrinsic properties from artifacts.

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